Product packaging for 2-(Chlorosulfanyl)pyrimidine(Cat. No.:CAS No. 61686-49-5)

2-(Chlorosulfanyl)pyrimidine

Cat. No.: B8754869
CAS No.: 61686-49-5
M. Wt: 146.60 g/mol
InChI Key: JSWDLBJXJZWSQA-UHFFFAOYSA-N
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Description

2-(Chlorosulfanyl)pyrimidine is a valuable synthetic intermediate and covalent warhead for advanced chemical biology and medicinal chemistry research. Compounds within the pyrimidine sulfonyl family are recognized for their role as electrophilic motifs in the metal-free, chemoselective S-arylation of cysteine residues . This reaction allows researchers to create stable thioether-linked bioconjugates under mild, aqueous conditions at neutral pH, which is crucial for retaining the structure and functionality of sensitive biological targets like proteins . The reactivity of these warheads can be finely tuned through strategic substitution on the heteroaromatic ring, allowing the reaction kinetics with biological thiols to be modulated over a vast range for predictable behavior in vitro . As a reagent, this compound serves as a key precursor in the synthesis of more complex sulfone derivatives, such as 2-sulfonylpyrimidines, which are explored for developing targeted covalent inhibitors (TCIs) and novel biochemical probes . Its application is strictly for research purposes in laboratory settings. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H3ClN2S B8754869 2-(Chlorosulfanyl)pyrimidine CAS No. 61686-49-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61686-49-5

Molecular Formula

C4H3ClN2S

Molecular Weight

146.60 g/mol

IUPAC Name

pyrimidin-2-yl thiohypochlorite

InChI

InChI=1S/C4H3ClN2S/c5-8-4-6-2-1-3-7-4/h1-3H

InChI Key

JSWDLBJXJZWSQA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SCl

Origin of Product

United States

Synthetic Methodologies for 2 Chlorosulfanyl Pyrimidine Analogs

Strategies for the Construction of the Pyrimidine (B1678525) Nucleus

The formation of the pyrimidine ring is a fundamental step in the synthesis of 2-(chlorosulfanyl)pyrimidine analogs. Various synthetic strategies have been developed, ranging from classical cyclocondensation reactions to modern transition metal-catalyzed protocols.

Classical and Contemporary Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrimidine synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related N-C-N fragment.

One of the most established methods is the reaction of β-keto esters with amidines, which can be promoted by ultrasound irradiation to afford highly substituted 4-pyrimidinols in good to excellent yields. organic-chemistry.org These pyrimidinols can then be further functionalized. Another classical approach involves the condensation of β-dicarbonyl compounds with guanidine (B92328) to yield 2-aminopyrimidines. nih.gov This reaction is typically performed in a polar solvent with heating in the presence of a condensing agent, providing yields between 60-95%. nih.gov

Contemporary modifications of these classical methods aim for improved efficiency and sustainability. For instance, a single-step conversion of N-vinyl and N-aryl amides to pyrimidine derivatives has been developed, involving amide activation followed by nitrile addition and cycloisomerization. organic-chemistry.org

Starting MaterialsReagents/ConditionsProductYieldReference
β-Keto esters, AmidinesUltrasound irradiation4-PyrimidinolsGood to Excellent organic-chemistry.org
β-Dicarbonyl compounds, GuanidinePolar solvent, heat, condensing agent2-Aminopyrimidines60-95% nih.gov
N-vinyl/N-aryl amides, Nitriles2-Chloropyridine, Trifluoromethanesulfonic anhydride (B1165640)Substituted pyrimidinesNot specified organic-chemistry.org

Multicomponent Reaction Approaches to Pyrimidine Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. mdpi.comfigshare.com This approach is particularly appealing for creating diverse libraries of pyrimidine derivatives. mdpi.comthieme-connect.com

The Biginelli reaction, a well-known MCR, traditionally synthesizes 3,4-dihydropyrimidin-2(1H)-ones. mdpi.com More recent developments in MCRs have expanded the scope of accessible pyrimidine scaffolds. For example, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines has been reported, utilizing amidines and up to three different alcohols. figshare.comorganic-chemistry.orgnih.gov This reaction proceeds through a sequence of condensation and dehydrogenation steps, yielding highly substituted pyrimidines in up to 93% isolated yield. figshare.comnih.gov

Another notable MCR is a [3+2+1] three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol, which serves as a one-carbon source, to produce pyrimidine derivatives. organic-chemistry.org Similarly, a copper-catalyzed [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles provides a route to 2,4,6-trisubstituted pyrimidines. organic-chemistry.org

Reaction TypeComponentsCatalyst/PromoterKey FeaturesReference
[3+1+1+1]Amidines, up to three alcoholsPN5P–Ir–pincer complexesRegioselective, sustainable, up to 93% yield figshare.comorganic-chemistry.org
[3+2+1] AnnulationAmidines, Ketones, N,N-Dimethylaminoethanol-Eco-friendly, good functional group tolerance organic-chemistry.org
[4+2] Annulationα,β-Unsaturated ketoximes, Activated nitrilesCopper catalystGood yields, synthetic simplicity organic-chemistry.org
Pseudo five-componentMethyl aryl ketone, Aromatic aldehyde (2 equiv.), Ammonium acetate (B1210297) (2 equiv.)Triflic acid[C-C+C+N+C+N] cyclocondensation mdpi.com

Transition Metal-Catalyzed Annulation and Cyclization Protocols

Transition metal catalysis has significantly advanced the synthesis of pyrimidines, offering novel pathways and increased efficiency. nih.gov These methods often involve the formation of new carbon-carbon and carbon-nitrogen bonds under mild conditions.

Copper-catalyzed reactions are prominent in this area. For instance, a copper-catalyzed cyclization of ketones with nitriles under basic conditions provides a facile and economical route to diversely functionalized pyrimidines. organic-chemistry.org Another copper-catalyzed approach involves the [3+3] annulation of amidines with saturated ketones, proceeding through a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. organic-chemistry.org

Iridium catalysts have also been employed effectively. As mentioned in the context of MCRs, PN5P–Ir–pincer complexes catalyze the regioselective synthesis of pyrimidines from amidines and alcohols. figshare.comorganic-chemistry.orgnih.gov Iron catalysts, such as FeCl3, have been used in a three-component [3+2+1] annulation to synthesize pyrimido[1,2-a]benzimidazoles and pyrimido[1,2-b]indazoles, where N,N-dimethylaminoethanol acts as a methine source. researchgate.net

CatalystReactantsReaction TypeReference
CopperKetones, NitrilesCyclization organic-chemistry.org
CopperAmidines, Saturated ketones[3+3] Annulation organic-chemistry.org
Iridium (PN5P–Ir–pincer complex)Amidines, AlcoholsMulticomponent Synthesis figshare.comorganic-chemistry.orgnih.gov
Iron (FeCl3)2-Aminobenzimidazoles/3-aminoindazoles, Alkynes, N,N-dimethylaminoethanol[3+2+1] Annulation researchgate.net

Ring Transformation Strategies for Pyrimidine Synthesis

Ring transformation offers an alternative and powerful approach to pyrimidine synthesis, where an existing heterocyclic ring is converted into a pyrimidine ring. This strategy can provide access to pyrimidine derivatives that are difficult to obtain through conventional methods.

One such strategy involves a deconstruction-reconstruction approach. Pyrimidine-containing compounds can be transformed into their corresponding N-arylpyrimidinium salts, which are then cleaved to form a three-carbon iminoenamine building block. nih.gov This intermediate can then be used in various heterocycle-forming reactions to reconstruct substituted pyrimidines. nih.gov

Another example is the reaction of methyl 1,2,3-triazine-5-carboxylate with alkyl and aryl amidines. This reaction proceeds rapidly at room temperature to yield pyrimidine products in high yields, demonstrating a transformation of a triazine ring into a pyrimidine ring. organic-chemistry.org

Introduction of the Sulfur-Chlorine Moiety at the Pyrimidine 2-Position

Once the pyrimidine nucleus is constructed, the next critical step is the introduction of the chlorosulfanyl group at the 2-position. This is often achieved through the derivatization of a pre-existing functional group, most commonly an amino group.

Derivatization of 2-Aminopyrimidines

The conversion of a 2-aminopyrimidine (B69317) to a this compound is a key transformation. While direct methods are not extensively documented in readily available literature, the synthesis can be inferred from established procedures for the formation of sulfenyl chlorides from amines.

A general and widely used method for this transformation is the diazotization of the amino group followed by reaction with a sulfur-containing nucleophile and subsequent chlorination. A plausible synthetic route would involve the following steps:

Diazotization: The 2-aminopyrimidine is treated with a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid), to form the corresponding diazonium salt.

Sulfur Introduction: The diazonium salt is then reacted with a sulfur nucleophile. For the introduction of a sulfanyl (B85325) group, reagents like sodium disulfide or potassium ethyl xanthate can be employed, which upon workup would yield a disulfide or a related sulfur-containing intermediate.

Chlorination: The resulting disulfide or other sulfur-containing intermediate can then be chlorinated to form the desired this compound. Reagents such as sulfuryl chloride (SO2Cl2) or chlorine gas (Cl2) are commonly used for the cleavage of disulfide bonds and formation of sulfenyl chlorides.

It is important to note that the specific reaction conditions, such as temperature, solvent, and stoichiometry, would need to be carefully optimized for each specific 2-aminopyrimidine substrate to achieve the desired product in good yield and purity.

Oxidative Chlorination of Pyrimidine-2-thiones

The direct conversion of pyrimidine-2-thiones to the corresponding pyrimidine-2-sulfonyl chlorides is a challenging transformation. The desired pyrimidine-2-sulfonyl chloride often acts as a non-isolable intermediate that is immediately consumed in subsequent reactions.

One documented pathway involves the reaction of 6-(1-Methyl-1H-pyrrol-2-yl)-4-(5-substituted-thiophen-2-yl)-3,4-dihydro-1H-pyrimidine-2-thiones with reagents such as sodium hypochlorite (B82951) in the presence of ammonia (B1221849) and sodium hydroxide. This reaction is proposed to proceed through the formation of a transient sulphenyl chloride intermediate. This highly reactive species is not isolated but undergoes an immediate intramolecular cyclization to yield google.comnih.govsemanticscholar.orgthiadiazolo[4,5-a]pyrimidine derivatives nih.gov. This illustrates a synthetic strategy where the chlorosulfanyl pyrimidine is generated in situ and trapped intramolecularly to form a more complex heterocyclic system.

Attempts to achieve the desired oxidation and chlorination on related pyrimidine systems have highlighted potential difficulties. For instance, the oxidation of 5-thio-substituted uracils using common oxidants like hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) has been reported to fail. Instead of forming the desired sulfonyl chloride, these reactions can lead to the undesired formation of N-oxides, demonstrating a competing reaction pathway that complicates the synthesis acs.org.

A more general method for the chlorination of pyrimidine bases involves using a system composed of an acyl chloride, N,N-dimethylformamide (DMF), and m-CPBA. This approach provides oxidative chlorination under mild conditions, though its specific application starting from pyrimidine-2-thiones to yield stable 2-(chlorosulfanyl)pyrimidines requires careful optimization to manage the reactivity of the intermediate and avoid side reactions semanticscholar.org.

Utilization of Chlorosulfonyl Isocyanate in Heterocyclic Construction

Chlorosulfonyl isocyanate (CSI) is a highly reactive and versatile reagent used in the construction of various heterocyclic compounds. Its utility stems from the presence of two highly electrophilic sites: the carbon atom of the isocyanate group and the sulfur atom of the chlorosulfonyl group arxada.com. This dual reactivity allows for a range of transformations, making it a key tool for inserting the sulfamoyl moiety (-SO₂NH-) into organic molecules arxada.com.

The isocyanate portion of CSI is generally more reactive than the chlorosulfonyl group. It readily participates in cycloaddition reactions with unsaturated systems, such as olefins, to yield N-chlorosulfonyl-β-lactams, or it can react to form unsaturated N-chlorosulfonyl amides beilstein-journals.org. This reactivity can be harnessed to build heterocyclic cores that can be further elaborated. For example, CSI reacts with functional groups like amines, alcohols, and epoxides to form sulfamides, carbamates, and oxazolidinones, respectively arxada.com.

A notable and anomalous reaction demonstrates the unique reactivity of CSI in forming sulfamoyl chlorides directly attached to a heterocyclic system. In one study, the reaction of CSI with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione did not proceed via the expected attack at the olefin. Instead, CSI added to one of the carbonyl groups of the imide ring, leading to the formation of a complex ylidenesulfamoyl chloride derivative after rearrangement beilstein-journals.org. This showcases an unconventional pathway where CSI can be used to construct a C=N-SO₂Cl functional group within a heterocyclic framework, highlighting its potential for creating complex pyrimidine analogs through carefully designed reaction pathways.

The Burgess reagent, a mild and selective dehydrating agent, is prepared from chlorosulfonyl isocyanate, further underscoring CSI's importance as a foundational reagent in synthetic chemistry arxada.com.

Synthesis of Substituted Pyrimidine-Chlorosulfonyl Derivatives and Analogs

The synthesis of pyrimidine rings bearing a sulfonyl chloride or a related sulfonamide group can be achieved through various methods that either build the ring from acyclic precursors or functionalize a pre-existing pyrimidine core. These strategies provide access to a wide array of substituted analogs with diverse applications.

One common approach involves the condensation of a pre-formed pyrimidine base with a suitable sulfonyl chloride. For instance, N-1 sulfonyl derivatives of pyrimidine nucleobases have been prepared by reacting silylated pyrimidine bases (such as uracil (B121893) derivatives activated with N,O-bis(trimethylsilyl)acetamide) with various sulfonyl chlorides in acetonitrile. An alternative method involves the direct reaction of pyrimidine bases with sulfonyl chlorides in a basic solvent like pyridine (B92270) google.com. These methods are effective for attaching a pre-existing sulfonyl group to the pyrimidine nitrogen.

To avoid challenges such as N-oxide formation during the oxidation of thio-substituted pyrimidines, a divergent synthesis strategy has been developed. This approach constructs the 5-sulfonyl-substituted uracil ring from acyclic precursors. By starting with a sulfone-containing building block rather than introducing it via oxidation at a late stage, the formation of N-oxides is circumvented. This method is efficient, uses inexpensive reagents, and allows for the synthesis of diverse libraries of 5-sulfone-substituted uracils with high substrate tolerance and excellent yields acs.org.

The following table summarizes examples of synthetic methods used to prepare substituted pyrimidine-sulfonyl derivatives.

Starting Material(s)Reagent(s)Product TypeYieldReference
Silylated Uracil Derivativesp-Toluenesulfonyl chlorideN-1-Sulfonyluracil Derivative75-95% google.com
Uracil DerivativesSulfonyl chlorides in PyridineN-1-Sulfonyluracil Derivative~70% google.com
CytosineSulfonyl chlorides (2 eq.) in PyridineN-1,NH-4-DisulfonylcytosineNot specified google.com
Acyclic Sulfone Precursor & UreaCondensation5-Sulfone-substituted UracilUp to 98% acs.org
Pyrimidine-2-thione DerivativesEthyl ChloroacetateS-alkylated PyrimidineNot specified nih.gov

This interactive table allows for the sorting and filtering of data based on starting materials, product types, and yields, providing a clear overview of the synthetic routes to these important compounds.

Reactivity and Mechanistic Investigations of 2 Chlorosulfanyl Pyrimidine Analogs

Nucleophilic Substitution Reactions at the Sulfur(VI)-Chlorine Bond

The sulfur atom in a pyrimidine-2-sulfonyl chloride is in a high oxidation state (S(VI)) and is bonded to two electronegative oxygen atoms and a chlorine atom, rendering it highly electrophilic. This allows for nucleophilic attack at the sulfur center, leading to the displacement of the chloride ion, a good leaving group. This reactivity is fundamental to the formation of various sulfur(VI) derivatives.

Formation of Sulfonamide Derivatives

The reaction of pyrimidine-2-sulfonyl chlorides with primary or secondary amines is a cornerstone method for the synthesis of pyrimidine-2-sulfonamides. This transformation proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom. The reaction typically occurs in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses by expelling the chloride ion to yield the stable sulfonamide product. This S-N bond-forming reaction is widely utilized due to the prevalence of the sulfonamide functional group in medicinal chemistry. For instance, azaarenesulfonyl chlorides, including pyrimidine (B1678525) derivatives, readily undergo condensation with chiral amines to produce chiral sulfonamides figshare.com. The synthesis of sulfonamide pyrimidines can also be achieved through multicomponent reactions, such as the copper-catalyzed tandem reaction of trichloroacetonitrile, guanidine (B92328), sulfonyl azides, and terminal alkynes, which proceed through a [4+2] cycloaddition to form the pyrimidine ring already bearing a sulfonamide group mdpi.com.

Reactions with Diverse Nucleophiles and Their Regioselectivity

Pyrimidine-2-sulfonyl chlorides can react with a variety of nucleophiles other than amines. For instance, reaction with alcohols in the presence of a base yields sulfonate esters, while hydrolysis with water produces the corresponding sulfonic acid. These reactions also proceed through a nucleophilic attack on the sulfur atom, displacing the chloride.

However, the reactivity of pyrimidine sulfonyl chloride analogs is often dominated by a competing reaction pathway: nucleophilic aromatic substitution (SNAr) at the C2 position of the pyrimidine ring. In this case, the entire sulfonyl chloride group acts as the leaving group. The regioselectivity—whether the nucleophile attacks the sulfur atom or the C2 carbon—is a complex issue influenced by the nature of the nucleophile, the substituents on the pyrimidine ring, and the reaction conditions.

For many powerful nucleophiles, such as thiols, attack occurs preferentially at the C2 carbon of the pyrimidine ring rather than at the sulfonyl sulfur nih.govnih.govacs.orgacs.org. This is because the pyrimidine ring is significantly activated towards SNAr by the strongly electron-withdrawing sulfonyl group. In contrast, for reactions intended to form derivatives like sulfonate esters from alcohols, the reaction at the sulfur-chlorine bond is the desired pathway researchgate.netntu.ac.uk.

A notable example of complex regioselectivity is observed in analogs like 2-(methylsulfonyl)-4-chloropyrimidine. Here, a dichotomy in reactivity exists: nucleophiles such as amines selectively attack the C4 position to displace the chloride, whereas anionic nucleophiles like alkoxides and formamides selectively attack the C2 position, displacing the methylsulfonyl group wuxiapptec.com. This selectivity is rationalized by the formation of hydrogen-bonding complexes between the anionic nucleophile and the acidic protons of the methylsulfonyl group, which directs the attack to the adjacent C2 position wuxiapptec.com.

Chemical Transformations of the Pyrimidine Ring Mediated by the Sulfur-Chlorine Group

The pyrimidine-2-sulfonyl chloride group is a powerful electron-withdrawing substituent. Its presence profoundly influences the electronic properties of the pyrimidine ring, dictating its susceptibility to and the regiochemistry of various transformations.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution: The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms. The addition of a strongly deactivating sulfonyl chloride group further reduces the ring's electron density, making electrophilic aromatic substitution exceptionally difficult. If the reaction is forced to occur, it would be directed to the C5 position, which is the least electron-deficient carbon in the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr): The primary influence of the 2-sulfonyl chloride group is the strong activation of the pyrimidine ring toward nucleophilic attack. The C2, C4, and C6 positions are highly electron-deficient. When a good leaving group, such as a chloride, is present at the C4 or C6 position, nucleophilic substitution is highly favored.

The regioselectivity of SNAr on substituted pyrimidines is a subject of detailed study. In 2,4-dichloropyrimidine (B19661) systems, substitution generally occurs preferentially at the C4 position wuxiapptec.comstackexchange.com. However, this selectivity can be reversed by other substituents on the ring. For instance, an electron-donating group at the C6 position can make the C2 position more favorable for attack wuxiapptec.com. In the case of 2-sulfonyl-4-chloropyrimidines, amines and cross-coupling reactions favor substitution at the C4 position, displacing the chlorine wuxiapptec.com. In contrast, tertiary amine nucleophiles have been shown to exhibit excellent C2 selectivity on 2,4-dichloropyrimidines that have an electron-withdrawing group at C5 nih.gov. The sulfonyl group at C2 acts as an excellent leaving group itself, and as noted previously, can be displaced by strong nucleophiles like alkoxides wuxiapptec.com.

Ring Transformations and Rearrangement Pathways (e.g., Smiles Rearrangement)

The strong electron-withdrawing nature of the sulfonyl group can facilitate more complex reactions, including intramolecular rearrangements. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution where an aryl group migrates from one heteroatom to another manchester.ac.uk. In a related reaction, the Truce-Smiles rearrangement, the nucleophile is a carbanion, resulting in a C-C bond formation wikipedia.orgcdnsciencepub.com.

In the context of pyrimidine sulfonyl derivatives, the pyrimidine ring can act as the migrating aromatic system. The key steps involve the formation of a nucleophile tethered to the sulfonyl group, which then attacks an activated position on the pyrimidine ring ipso to the sulfur atom, proceeding through a spirocyclic Meisenheimer intermediate wikipedia.orgcdnsciencepub.com. For the rearrangement to occur, the pyrimidine ring must be sufficiently activated by electron-withdrawing groups, a condition readily met by the presence of the ring nitrogen atoms and the sulfonyl group itself. The sulfone (or sulfoxide) moiety is ultimately displaced as the leaving group wikipedia.orgacs.org. Radical versions of the Smiles rearrangement have also been developed, expanding the scope of these transformations to include alkylsulfonylated products via desulfonylation and SO2 insertion pathways rsc.org.

Kinetics and Mechanistic Pathways of Reactions Involving Pyrimidine-Sulfonyl Chlorides

The mechanisms of nucleophilic substitution involving pyrimidine sulfonyl chlorides can be considered from two perspectives: substitution at the sulfonyl sulfur and substitution on the pyrimidine ring.

Substitution at Sulfur: Nucleophilic substitution at a tetracoordinate sulfonyl sulfur center is generally considered to proceed through a synchronous SN2-like mechanism with a single transition state, or a stepwise addition-elimination mechanism involving a pentavalent trigonal-bipyramidal intermediate researchgate.netmdpi.comnih.gov. For most sulfonyl chlorides, the mechanism can be shifted toward a looser, SN1-like transition state or a tighter, associative SN2-like transition state depending on the nucleophile, solvent, and substituents researchgate.net. The hydrolysis of simple alkanesulfonyl chlorides can proceed either by direct nucleophilic attack of water on the sulfur atom or, at higher pH, via an elimination-addition pathway involving a highly reactive sulfene (B1252967) intermediate (R2C=SO2) acs.org.

Substitution at the Pyrimidine Ring (SNAr): The SNAr reaction of 2-sulfonylpyrimidines with nucleophiles has been studied in detail. Kinetic studies involving the reaction of 2-sulfonylpyrimidines with thiol nucleophiles (e.g., cysteine) show that the reaction rates are highly dependent on the substituents on the pyrimidine ring. Electron-withdrawing groups at the C5 position, such as -NO2 or -COOMe, can increase the reaction rate by several orders of magnitude compared to the unsubstituted analog nih.govacs.org.

The mechanism is generally accepted to be a two-step addition-elimination process. The first, rate-determining step is the nucleophilic attack on the C2 carbon to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex nih.govacs.orgresearchgate.net. The second step is the rapid expulsion of the sulfinate leaving group to restore aromaticity. DFT calculations support the formation of the Meisenheimer intermediate as the rate-determining step nih.govresearchgate.net. However, some studies suggest that for specific reactants, such as the reaction between a protonated cysteine and a 2-sulfonylpyrimidine, the SNAr reaction may proceed in a concerted fashion, involving a ternary transition state nih.gov.

Table of Reaction Rate Constants for 2-Sulfonylpyrimidines with Glutathione (GSH)

5-Position SubstituentRate Constant (k) at pH 7.0 (M⁻¹s⁻¹)Relative Rate
H1.2 x 10⁻²1
CF₃4.3 x 10³~358,000
COOMe9.9 x 10³~825,000
NO₂1.3 x 10⁴~1,083,000
Data derived from structure-reactivity studies on 2-(methylsulfonyl)pyrimidine (B77071) analogs reacting with glutathione. The high reactivity of derivatives with electron-withdrawing groups at the 5-position is evident. nih.govacs.org

Applications of 2 Chlorosulfanyl Pyrimidine Analogs in Advanced Organic Synthesis

Versatile Building Blocks for Fused and Polycyclic Heterocyclic Systems

The construction of fused heterocyclic systems is a significant area of organic synthesis, as these scaffolds often exhibit unique biological activities. researchgate.netresearchgate.net Analogs of 2-(chlorosulfanyl)pyrimidine are instrumental in synthesizing annulated pyrimidines, where the pyrimidine (B1678525) ring is fused with another heterocyclic ring.

Construction of Annulated Pyrimidine Derivatives (e.g., Pyrimidopyrimidines, Oxazolo[5,4-d]pyrimidines)

The synthesis of fused pyrimidine systems like pyrimidopyrimidines and oxazolo[5,4-d]pyrimidines often relies on the cyclization of appropriately substituted pyrimidine precursors. researchgate.netnih.govibb.waw.pl Oxazolo[5,4-d]pyrimidines, in particular, are of significant interest due to their structural similarity to naturally occurring purine (B94841) bases, positioning them as potential antimetabolites and purine antagonists. nih.govnih.govmdpi.com

The general synthetic strategies for oxazolo[5,4-d]pyrimidines typically involve two main pathways: the cyclization of a pyrimidine derivative to form the oxazole (B20620) ring, or the condensation of an oxazole derivative to build the pyrimidine ring. ibb.waw.plnih.gov Pyrimidine sulfonyl chloride analogs play a key role in the former approach. For instance, methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates react with heterocyclic amines like 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. growingscience.com This initial reaction forms a sulfonamide intermediate, which can then undergo intramolecular cyclocondensation. This process often involves a Smiles rearrangement, followed by the extrusion of sulfur dioxide and elimination of methanol, to yield complex tricyclic annulated nih.govnih.govoxazolo[5,4-d]pyrimidine derivatives. growingscience.com

The deconstruction-reconstruction of pyrimidines represents another innovative strategy. In this approach, a pyrimidine-containing compound is converted into an N-arylpyrimidinium salt, which is then cleaved to a three-carbon iminoenamine building block. nih.gov This intermediate can be used in various heterocycle-forming reactions, including the reconstruction of the pyrimidine ring with different substituents or the formation of other heterocycles like azoles. nih.gov This method allows for the diversification of complex molecules at a late stage, providing access to analogs that would be difficult to synthesize via traditional methods. nih.gov

Table 1: Examples of Annulated Pyrimidine Synthesis
Starting Material AnalogReagent(s)Product TypeSynthetic StrategyReference(s)
Methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylate1H-Pyrazol-5-amines, Et3N, NaHAnnulated nih.govnih.govoxazolo[5,4-d]pyrimidineIntramolecular cyclocondensation via Smiles rearrangement growingscience.com
5-Aminooxazole-4-carbonitrileTriethyl orthoformate, MethylamineOxazolo[5,4-d]pyrimidinePyrimidine ring formation on an existing oxazole core nih.gov
Substituted PyrimidineN-Arylating agent, Nucleophile (e.g., urea)PyrimidinoneDeconstruction-Reconstruction nih.gov

Access to Novel and Undescribed Heterocyclic Ring Systems

The reactivity of pyrimidine-based sulfanyl (B85325) chlorides and their derivatives also provides a pathway to novel and previously undescribed heterocyclic frameworks. The synthesis of new pyrimidine derivatives often starts with readily available, functionalized pyrimidines which act as building blocks. nih.govresearchgate.net For example, the reaction of 2-(2-Arylvinyl)-6-methyl-4-mercapto-5-acetylpyrimidine derivatives with various reagents can lead to a diverse range of fused systems. Alkylation followed by cyclization can produce thieno[2,3-d]pyrimidines, while reactions with hydrazine (B178648) can yield pyrazolopyrimidines. researchgate.net Furthermore, cycloaddition reactions with reagents like diethyl maleate (B1232345) or maleic anhydride (B1165640) open pathways to other complex, multi-ring structures. researchgate.net These methods demonstrate the utility of substituted pyrimidines in exploring new chemical space and generating novel heterocyclic compounds with potential biological activities. ekb.egresearchgate.net

Precursors for the Synthesis of Diverse Pyrimidine Derivatives

Beyond fused systems, this compound analogs are pivotal in preparing a wide variety of substituted pyrimidines. The electron-withdrawing nature of the pyrimidine ring activates the 2-position, making the sulfanyl chloride group highly susceptible to displacement by nucleophiles and enabling its participation in modern cross-coupling reactions.

Generation of Substituted Pyrimidines via Nucleophilic Displacement

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic and heteroaromatic rings. rsc.org In the pyrimidine system, the carbon atoms are electron-deficient, particularly at the C2, C4, and C6 positions, making them susceptible to nucleophilic attack. The C4 position is generally more reactive than the C2 position in 2,4-disubstituted pyrimidines due to greater stabilization of the Meisenheimer intermediate. stackexchange.com

However, the substitution pattern can be highly dependent on the specific substituents and reaction conditions. For instance, in 2-MeSO2-4-chloropyrimidine, a derivative accessible from this compound precursors, a remarkable dichotomy in regioselectivity is observed. While amines and Stille coupling reactions selectively occur at the C4 position, alkoxides and formamide (B127407) anions exclusively attack the C2 position. wuxiapptec.com Quantum mechanics calculations suggest this C2 selectivity arises from the formation of a hydrogen bond between the acidic protons of the methylsulfonyl (MeSO2) group and the incoming anionic nucleophile. This interaction pre-organizes the transition state, lowering the activation energy for C2 attack while making C4 attack less favorable. wuxiapptec.com Similarly, ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate undergoes facile substitution at the C4 position with nucleophiles like dimethylamine (B145610) and sodium phenoxide. rsc.org Interestingly, under certain conditions with cyanide ions, the 2-methylthio group can also be displaced, highlighting the lability of sulfur-based substituents. rsc.org

Table 2: Nucleophilic Displacement Reactions on Pyrimidine Analogs
Pyrimidine SubstrateNucleophilePosition of SubstitutionProduct TypeReference(s)
2-MeSO2-4-chloropyrimidineAlkoxides, Formamide anionsC22-Alkoxy/formamido-4-chloropyrimidine wuxiapptec.com
2-MeSO2-4-chloropyrimidineAminesC44-Amino-2-methylsulfonylpyrimidine wuxiapptec.com
Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylateDimethylamine, Sodium phenoxideC44-Substituted-2-methylthiopyrimidine rsc.org
(E)-5-(β-chlorovinyl)sulfonyl pyrimidine nucleosidesAmines, Thiolsβ-carbon of vinyl group5-(β-Amino/thio-vinyl)sulfonyl pyrimidine nih.gov

Integration into Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Halogenated pyrimidines are common substrates for these transformations, including Suzuki-Miyaura, Stille, and Hiyama couplings. researchgate.netmdpi.com The pyrimidine ring's electron-deficient nature makes it more reactive in these couplings compared to analogous benzene (B151609) halides. researchgate.net

While halides are the most common leaving groups, other functional groups can also be employed. Pyrimidinyl sulfonic esters and tosylates, which are structurally related to sulfonyl chlorides, have been successfully used in Suzuki-Miyaura cross-coupling reactions to synthesize 4-aryl- and 4-heteroarylpyrimidines. researchgate.net More recently, the Hiyama cross-coupling of pyrimidin-2-yl tosylates with organosilanes has been developed. researchgate.netsemanticscholar.org This method provides an efficient route to C2-arylated and C2-alkenylated pyrimidines and is tolerant of a wide range of functional groups. researchgate.netsemanticscholar.org Although the direct use of a sulfanyl chloride group in cross-coupling is less common, its conversion to more stable leaving groups like tosylates or its participation in related cobalt-catalyzed couplings with organozinc reagents demonstrates the broad utility of this class of compounds in modern synthetic methodologies. nih.gov

Role in the Preparative Chemistry of Complex Organic Molecules (e.g., specialized synthetic intermediates)

The unique reactivity and functional group tolerance of this compound analogs make them valuable intermediates in the synthesis of complex organic molecules, particularly in medicinal chemistry. The ability to selectively introduce substituents at different positions on the pyrimidine ring is crucial for structure-activity relationship (SAR) studies. nih.gov

The dichotomous reactivity of 2-MeSO2-4-chloropyrimidine, for example, has been leveraged in the synthesis of complex pharmaceutical intermediates. wuxiapptec.com The ability to selectively react at either the C2 or C4 position by choosing between an amine or an alkoxide nucleophile allows for the controlled, stepwise construction of highly functionalized pyrimidines. This level of control is essential when building complex molecular architectures where protecting groups and multi-step sequences would otherwise be required. The use of these pyrimidine building blocks simplifies synthetic routes, making the production of complex target molecules more efficient. nih.gov

Spectroscopic and Advanced Analytical Characterization of 2 Chlorosulfanyl Pyrimidine Analogs

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of 2-(chlorosulfanyl)pyrimidine analogs, FT-IR spectra provide valuable information about the pyrimidine (B1678525) core and its substituents.

The pyrimidine ring itself gives rise to a series of characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The C=N stretching vibrations within the heterocyclic ring are found around 1651-1555 cm⁻¹. nih.govnih.gov The spectra of pyrimidine derivatives often show characteristic bands for functional groups attached to the ring. For instance, in related thio-derivatives, a C=S bond may appear in the 1170–1177 cm⁻¹ region. nih.gov In compounds where the sulfur is oxidized, such as in pyrimidine sulfonyl methanone (B1245722) derivatives, the S=O stretching vibrations are prominent. For pyrimidine-2-thiol (B7767146) derivatives that can exist in a tautomeric thione form, the N-H stretching vibrations are observed as bands in the 3100–2900 cm⁻¹ range. nih.gov Other notable bands include those for carbonyl (C=O) groups in oxopyrimidines, which appear at approximately 1674 cm⁻¹. researchgate.net The presence of a cyano (CN) group, if part of the analog structure, would be indicated by a sharp band around 2200 cm⁻¹. aun.edu.eg

Table 1: Typical FT-IR Absorption Bands for Pyrimidine Analogs

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Reference
N-H Stretch 3441 - 3100 nih.govresearchgate.net
Aromatic C-H Stretch 3155 - 3040 nih.govaun.edu.eg
Aliphatic C-H Stretch 2977 - 2834 nih.govaun.edu.eg
Cyano (C≡N) Stretch 2217 - 2203 aun.edu.eg
Carbonyl (C=O) Stretch 1690 - 1655 nih.govaun.edu.eg
Aromatic C=N / C=C Stretch 1635 - 1582 nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A combination of ¹H, ¹³C, and two-dimensional (2D) NMR techniques provides information on the connectivity and spatial arrangement of atoms.

¹H NMR: The proton NMR spectrum gives information about the number of different types of protons and their chemical environment. For the pyrimidine ring, the chemical shifts of the protons are influenced by the two nitrogen atoms and the nature of the substituents. For unsubstituted pyrimidine, the proton at the C2 position is the most deshielded (δ ~9.27 ppm), followed by the C4/C6 protons (δ ~8.78 ppm) and the C5 proton (δ ~7.38 ppm). chemicalbook.com In substituted analogs, these chemical shifts can vary significantly. For example, in 2-amino-4-chloropyrimidine (B19991) derivatives, the pyrimidine ring protons appear as an AB quartet, with signals around δ 6.05 and 7.77 ppm. nih.gov

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For 2-substituted pyrimidines, the chemical shifts provide insight into the electronic effects of the substituent. The carbon directly attached to the substituent (C2) is highly sensitive to its electronic nature. Other ring carbons (C4, C5, C6) are also affected. For example, in a series of 2-amino-4-(piperazin-1-yl)pyrimidine derivatives, the pyrimidine carbon signals appear in distinct regions: C2 at ~162 ppm, C4/C6 at ~163/157 ppm, and C5 at ~93 ppm. nih.gov

2D NMR Techniques: For complex structures, 2D NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable. HSQC correlates directly bonded ¹H and ¹³C atoms, allowing for unambiguous assignment of protonated carbons. nih.govmdpi.com HMBC reveals correlations between protons and carbons over two or three bonds, which is crucial for establishing the connectivity between different parts of the molecule and confirming the position of substituents that lack protons. researchgate.net These techniques are vital for the complete and accurate assignment of all NMR signals for novel pyrimidine analogs. researchgate.net

Table 2: Representative NMR Chemical Shifts (δ, ppm) for Substituted Pyrimidine Rings

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Reference
H-5 5.99 - 6.05 93.5 nih.gov
H-6 7.73 - 7.83 157.3 nih.gov
C-2 - 162.8 nih.gov
C-4 - 163.4 nih.gov
C-5 - 93.5 nih.gov

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy. This precision allows for the determination of the elemental composition of a molecule, thereby confirming its molecular formula. nih.gov

For newly synthesized this compound analogs, techniques like Electrospray Ionization (ESI) coupled with a high-resolution analyzer (e.g., Time-of-Flight or Orbitrap) are commonly used. HRMS can distinguish between ions with the same nominal mass but different elemental compositions due to the precise mass of each element. For example, in the characterization of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, ESI-MS was used to find the molecular ion peak [M-H]⁻. The experimentally measured mass (e.g., found: 355.0358) is compared to the calculated mass for the proposed formula (e.g., C₁₄H₁₁F₃N₄S₂, calcd: 355.0293), with a match within a few parts per million (ppm) providing strong evidence for the molecular formula. mdpi.com The fragmentation patterns observed in the mass spectrum can also provide structural information that complements NMR and IR data. sapub.org

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. This analysis provides the empirical formula of the substance, which can be compared with the molecular formula derived from HRMS.

The procedure involves combusting a small, precisely weighed sample of the purified compound and quantifying the resulting combustion products (CO₂, H₂O, N₂, and SO₂). The experimental percentages are then compared to the theoretical percentages calculated from the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) confirms the purity and elemental composition of the synthesized analog. Numerous studies on novel pyrimidine derivatives report elemental analysis data as definitive proof of composition. nih.govaun.edu.egmdpi.comnih.gov

Table 3: Example Elemental Analysis Data for a Pyrimidine Analog Compound: 4-(4-(4-chlorophenyl)piperazine-1-yl) pyrimidin-2-amine

Element Calculated (%) Found (%) Reference
C 61.49 58.66 nih.gov
H 5.85 5.67 nih.gov

X-ray Crystallography for Definitive Solid-State Structure Determination

For pyrimidine analogs, obtaining a suitable single crystal allows for the absolute confirmation of the proposed structure. For example, the crystal structure of N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide was determined, revealing that it crystallizes in the monoclinic P2₁/n space group. vensel.org The analysis provided exact atomic coordinates and detailed the intermolecular hydrogen bonds that stabilize the crystal lattice. vensel.org Similarly, the structure of 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine was confirmed, showing a dihedral angle of 8.09° between the pyrimidine and pyridine (B92270) rings. nih.gov This level of detail is unparalleled and serves as the ultimate proof of structure for novel crystalline compounds.

Table 4: Example Crystallographic Data for a Pyrimidine Analog Compound: 2-Methylsulfanyl-4-(3-pyridyl)pyrimidine

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/c vensel.org
a (Å) 4.0010 (8) nih.gov
b (Å) 13.713 (3) nih.gov
c (Å) 17.877 (4) nih.gov
β (°) 96.35 (3) nih.gov
Volume (ų) 974.8 (3) nih.gov

Theoretical and Computational Chemistry Studies on 2 Chlorosulfanyl Pyrimidine Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It is particularly effective for calculating molecular properties such as geometries, energies, and reactivity descriptors. For pyrimidine (B1678525) derivatives, DFT calculations, often using the B3LYP method with various basis sets like 6-31G* or 6-311++G(d,p), are employed to gain a deeper understanding of their electronic characteristics wuxiapptec.comnih.gov.

DFT studies on pyrimidine analogs help in determining key parameters that govern their behavior. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and stability researchgate.net. A smaller energy gap generally implies higher reactivity.

Other important electronic properties calculated using DFT include:

Ionization Potential (I) and Electron Affinity (A) : These relate to the energies of HOMO and LUMO, respectively.

Electronegativity (χ) : The tendency of a molecule to attract electrons.

Global Chemical Hardness (η) : A measure of resistance to charge transfer.

Electronic Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system.

Molecular Electrostatic Potential (MEP) : This provides a visual representation of the charge distribution on a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions nih.gov.

For substituted pyrimidines, DFT calculations can elucidate how different functional groups influence the electronic properties of the pyrimidine ring. For instance, the introduction of electron-withdrawing or electron-donating groups can significantly alter the charge distribution and, consequently, the reactivity of the molecule nih.gov. These calculations are also used to determine core-electron binding energies, which reflect the chemical environment of each atom within the molecule ubc.ca. The computed properties from DFT are often benchmarked against experimental data, where available, to ensure the chosen level of theory is appropriate chemicalbook.com.

ParameterDescriptionSignificance in Reactivity
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO GapEnergy difference between HOMO and LUMOIndicates chemical stability and reactivity. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP)Shows the charge distribution on the molecule's surfaceIdentifies sites for electrophilic and nucleophilic attack.

Molecular Modeling and Docking Studies for Understanding Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For 2-(Chlorosulfanyl)pyrimidine analogs, these methods are crucial for understanding how they interact with other molecules, including biological targets.

Molecular docking is a prominent technique in this area, used to predict the preferred orientation of one molecule when bound to a second to form a stable complex rsc.org. This is particularly relevant in medicinal chemistry, where it is used to study the interaction of small molecules with protein active sites. For pyrimidine derivatives, docking studies have been employed to investigate their potential as inhibitors for various enzymes, such as CDK2 rsc.org. These studies can reveal key binding interactions, such as hydrogen bonds and hydrophobic interactions, which are essential for molecular recognition and biological activity.

Beyond biological systems, molecular modeling helps in understanding chemical reactivity and selectivity. For instance, modeling the interaction between a substituted pyrimidine and a nucleophile can provide insights into the factors that govern the reaction's outcome. By calculating interaction energies and geometries of approach, researchers can rationalize why a reaction proceeds with a certain selectivity.

The reactivity of 2-sulfonylpyrimidines, which are close analogs of this compound, has been systematically studied to understand how substituents on the pyrimidine ring modulate their reactivity towards nucleophiles like cysteine nih.gov. These studies combine experimental kinetics with computational modeling to build structure-reactivity relationships. Such models are invaluable for designing molecules with tailored reactivity for applications in chemical biology and drug discovery nih.gov.

Computational Investigation of Reaction Mechanisms and Transition States

Understanding the detailed step-by-step process of a chemical reaction, known as the reaction mechanism, is a central goal of chemistry. Computational methods are exceptionally well-suited for this purpose, allowing for the characterization of transient species like transition states, which are often impossible to observe experimentally.

For reactions involving pyrimidine derivatives, computational studies have been used to elucidate complex reaction pathways. For example, the mechanism for the formation of pyrido[2,3-d]pyrimidines has been investigated theoretically, detailing steps such as Knoevenagel condensation, Michael addition, and cyclization nih.govacs.org. These studies identify the rate-determining step and provide a comprehensive understanding of the reaction energetics nih.gov.

A key aspect of these investigations is the localization of transition state structures. A transition state is a first-order saddle point on the potential energy surface, and its structure and energy determine the activation barrier of a reaction ucsb.edu. Various computational algorithms are available to locate transition states, often starting from the reactant and product structures ucsb.edu. The calculation of vibrational frequencies is then used to confirm that a located structure is indeed a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate wuxiapptec.com.

For nucleophilic aromatic substitution (SNAr) reactions on pyrimidine rings, computational studies have been used to calculate the energy profiles for different possible pathways. By comparing the activation energies for substitution at different positions on the ring, the observed regioselectivity can be explained wuxiapptec.com. These calculations can also reveal the role of non-covalent interactions, such as hydrogen bonding, in stabilizing transition states and directing the course of a reaction wuxiapptec.com.

Prediction and Explanation of Regioselectivity in Chemical Reactions

Regioselectivity, the preference for a reaction to occur at one position over another, is a critical concept in organic synthesis. Computational chemistry provides powerful tools for both predicting and explaining the regioselectivity observed in reactions of substituted pyrimidines.

Nucleophilic aromatic substitution (SNAr) on di-substituted pyrimidines, such as 2,4-dichloropyrimidine (B19661) or 2-MeSO₂-4-chloropyrimidine, presents a classic case of regioselectivity. Experimentally, the outcome of the reaction (substitution at C2 or C4) is highly sensitive to the nature of the nucleophile and other substituents on the pyrimidine ring wuxiapptec.comwuxiapptec.com.

Computational analyses, often using DFT, can rationalize these observations. One approach is to examine the LUMO (Lowest Unoccupied Molecular Orbital) of the pyrimidine derivative. The region of the molecule with the largest LUMO lobe is often the most susceptible to nucleophilic attack wuxiapptec.com. However, this simple frontier molecular orbital analysis is not always sufficient. A more rigorous approach involves calculating the activation energies for the transition states corresponding to attack at each possible position wuxiapptec.com. The pathway with the lower activation energy will be the kinetically favored one.

For example, in the reaction of 2-MeSO₂-4-chloropyrimidine, alkoxides selectively attack the C2 position, displacing the methylsulfonyl group. Quantum mechanics (QM) calculations revealed that this selectivity is due to the formation of a hydrogen bond between the nucleophile and a proton of the methylsulfonyl group. This interaction pre-organizes the reactants and lowers the energy of the transition state for C2 attack, making it more favorable than attack at C4, which would require breaking this stabilizing interaction wuxiapptec.com. In contrast, with other nucleophiles where this hydrogen bonding is not a factor, substitution may occur selectively at C4 wuxiapptec.com.

These computational models have become increasingly predictive, allowing chemists to anticipate the outcome of reactions with a good degree of accuracy, thereby guiding synthetic planning wuxiapptec.comrsc.org.

Computational MethodApplication to RegioselectivityExample Finding
LUMO AnalysisIdentifies the most electrophilic sites on the pyrimidine ring.For some 2,4-disubstituted pyrimidines, the LUMO lobe is larger at C4, suggesting preferential attack at that position wuxiapptec.com.
Transition State Energy CalculationCompares the activation barriers for nucleophilic attack at different positions.The energy of the C4 transition state can be significantly higher than the C2 transition state due to the loss of stabilizing interactions, explaining C2 selectivity wuxiapptec.com.
Analysis of Non-Covalent InteractionsIdentifies interactions like hydrogen bonds that can direct the nucleophile to a specific site.Hydrogen bonding between an alkoxide and the MeSO₂ group in 2-MeSO₂-4-chloropyrimidine directs the nucleophile to attack at C2 wuxiapptec.com.

Derivatization Strategies for Research and Characterization

Chemical Derivatization of the Sulfur-Chlorine Moiety for Structural Diversification

The sulfur-chlorine bond in 2-(chlorosulfanyl)pyrimidine is highly susceptible to cleavage by nucleophiles, providing a straightforward route to a variety of pyrimidine-2-sulfonyl derivatives. This reactivity is the cornerstone of its use in creating diverse chemical structures for research in medicinal chemistry and materials science. The primary reactions involve the substitution of the chloride ion with various nucleophilic species.

Key derivatization reactions include:

Formation of Sulfonamides: The reaction with primary or secondary amines is one of the most common derivatization strategies. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, yields stable pyrimidine-2-sulfonamides. This class of compounds is of significant interest in drug discovery. google.commdpi.com

Formation of Sulfonate Esters: Alcohols and phenols react with this compound to form the corresponding sulfonate esters. This reaction allows for the linkage of the pyrimidine (B1678525) core to various alcoholic or phenolic scaffolds.

Formation of Thiosulfonates: Reaction with thiols leads to the formation of thiosulfonates. These compounds can be valuable intermediates in further synthetic transformations.

Hydrolysis: In the presence of water, this compound will hydrolyze to form the corresponding pyrimidine-2-sulfonic acid. This reaction highlights the need for anhydrous conditions when performing derivatization reactions with other nucleophiles.

The versatility of these reactions allows for the systematic modification of the pyrimidine core, enabling the exploration of structure-activity relationships in various research contexts.

NucleophileReactant TypeResulting DerivativeFunctional Group Formed
Amine (R-NH₂)Primary AminePyrimidine-2-sulfonamide-SO₂-NHR
Amine (R₂NH)Secondary AminePyrimidine-2-sulfonamide-SO₂-NR₂
Alcohol (R-OH)Alcohol/PhenolPyrimidine-2-sulfonate ester-SO₂-OR
Thiol (R-SH)ThiolPyrimidine-2-thiosulfonate-SO₂-SR
Water (H₂O)WaterPyrimidine-2-sulfonic acid-SO₂-OH

Application in Analytical Derivatization Techniques

The high reactivity of the sulfonyl chloride group makes this compound a potential candidate for use as a derivatization reagent in analytical chemistry, particularly for chromatography. nih.govresearchgate.net The purpose of analytical derivatization is to modify an analyte to improve its separation or detection characteristics.

The key features of this compound that make it suitable for this application are:

Reactive Handle: The sulfonyl chloride moiety can readily react with nucleophilic functional groups (e.g., amines, phenols, thiols) commonly found in analytes of interest, such as drugs, metabolites, and biomolecules.

Chromophoric Tag: The pyrimidine ring is a strong ultraviolet (UV) chromophore. By attaching this moiety to an analyte that has poor or no UV absorbance, the resulting derivative can be detected with high sensitivity using a standard HPLC-UV detector. researchgate.net

Modification of Polarity: The derivatization process alters the chemical nature of the analyte, typically making it less polar. This change in polarity can be exploited to improve its retention and resolution in reversed-phase HPLC, which is a widely used analytical technique. researchgate.net

This derivatization strategy would be analogous to the use of other sulfonylating reagents, such as dansyl chloride, which are well-established for the analysis of amino acids and other primary and secondary amines. The reaction creates a stable sulfonamide bond, allowing for robust and reproducible quantification.

Analyte ClassFunctional GroupAnalytical Advantage of DerivatizationDetection Method
Biogenic Amines-NH₂Introduction of a UV chromophore, improved chromatographic retention.HPLC-UV
Amino Acids-NH₂Enables sensitive detection and improved separation.HPLC-UV
Phenolic Compounds-OHIncreased UV absorbance and altered polarity for better separation.HPLC-UV
Thiols-SHStabilization of the analyte and introduction of a detectable tag.HPLC-UV

Q & A

Q. Example Table: Crystallographic Data for a Pyrimidine Derivative

ParameterValueSource
Space groupOrthorhombic (Aba2)
Unit cell (Å)a=13.01, b=22.49, c=7.54
R-factor0.029
Dihedral angle86.1° (organic ring tilt)

How should researchers address contradictions in spectroscopic data during synthesis optimization?

Answer:
Discrepancies in NMR or mass spectra often arise from impurities or side reactions. Mitigation strategies include:

  • Control Experiments: Replicate reactions under inert atmospheres to exclude oxidative byproducts .
  • Hypothesis Testing: Compare observed data with computational predictions (e.g., DFT for NMR chemical shifts).
  • Cross-Validation: Use complementary techniques (e.g., HPLC-MS to confirm purity alongside NMR) .

What methodologies are effective for evaluating the biological activity of this compound derivatives?

Answer:

  • Enzyme Inhibition Assays:
    • Design dose-response curves (e.g., IC50 determination) using purified enzymes (e.g., kinases) .
    • Include positive controls (e.g., staurosporine for kinase inhibition) and negative controls (solvent-only) .
  • Cellular Studies:
    • Use cell viability assays (MTT or ATP-luminescence) with cytotoxicity controls .

How do non-covalent interactions (e.g., CH/π) influence the solid-state properties of this compound derivatives?

Answer:
Weak interactions dictate crystallinity and solubility:

  • CH/π Interactions: Observed in crystal packing (e.g., methyl groups orienting toward π-systems, H···N distances ~2.58 Å) stabilize supramolecular architectures .
  • Implications: These interactions can reduce solubility, necessitating co-solvent systems for recrystallization .

What strategies optimize the synthesis of this compound for scalable research applications?

Answer:

  • Reagent Selection: Use 2-chloropyrimidine precursors with sodium hydride or KOtBu to enhance nucleophilic substitution efficiency .
  • Solvent Optimization: Tetrahydrofuran (THF) or dichloromethane (DCM) improves reaction homogeneity .
  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation .

How can computational modeling assist in predicting the reactivity of this compound?

Answer:

  • DFT Calculations: Predict electrophilic sites (e.g., sulfur in chlorosulfanyl group) for functionalization .
  • Molecular Dynamics: Simulate solvent effects on reaction pathways (e.g., DMSO vs. ethanol) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.